Home > Products > Screening Compounds P53475 > N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide - 2034340-35-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide

Catalog Number: EVT-3045284
CAS Number: 2034340-35-5
Molecular Formula: C15H13BrN4OS
Molecular Weight: 377.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of novel amide derivatives, synthesized and evaluated for antiproliferative activity against the MCF7 breast cancer cell line, share a common core structure with the target compound: a pyrazole ring linked to a substituted pyridine ring. []
  • Relevance: The presence of the pyrazole-pyridine motif in both this series and the target compound “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide” establishes a structural relationship. The variation in substituents and the linker between the pyrazole and pyridine in these compounds provide insights into potential structure-activity relationships. [] ()

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This study focuses on the synthesis and characterization of two novel classes of heterocyclic compounds, both incorporating pyrazoline and triazole rings within their structures. These compounds were synthesized through multi-step reactions involving chalcones and thiosemicarbazides. []
  • Relevance: Although the target compound “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide” features a pyrazole rather than a pyrazoline ring, the structural similarity and the presence of a nitrogen-containing heterocycle linked to the pyrazole ring make these compounds relevant for comparison. Examining the impact of different heterocycles on biological activity could provide valuable insights. [] ()

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives

  • Compound Description: Researchers synthesized a series of these derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis involved reacting ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate followed by reactions with aryl aldehydes and acetic anhydride. []
  • Relevance: This series of compounds shares the 1H-pyrazol-1-yl moiety with the target compound, “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide." Although the core structures differ, comparing their antimicrobial activities could provide insights into the importance of this shared fragment for biological activity. [] ()

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist discovered and developed for the treatment of type II diabetes. []
  • Relevance: Both MK-0893 and the target compound, “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide”, contain a central 1H-pyrazol-1-yl moiety. Comparing the structural features surrounding this shared fragment in both compounds could elucidate the impact of different substituents and linkers on their respective biological activities. [] ()

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: A library of these novel derivatives was synthesized and assessed for herbicidal activity. []
  • Relevance: The presence of the 1H-pyrazol-1-yl group in these derivatives links them structurally to the target compound, “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide”. While their biological targets differ, understanding the structure-activity relationships within this series could be beneficial in designing new compounds with potentially diverse applications. [] ()

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and tested for insecticidal and fungicidal activities, showing promising results. []
  • Relevance: These compounds, while structurally distinct from the target “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide”, share the common motif of a substituted pyrazole ring. Examining the effects of different substituents on the pyrazole ring in this series, particularly those influencing its interaction with biological targets, could provide valuable information for future studies on the target compound. [] ()

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)- 1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: These novel derivatives, synthesized through a one-pot four-component domino reaction, exhibited potent antibacterial activity. []
  • Relevance: While not directly containing the thiophene or bromonicotinamide moieties, these derivatives share the core pyrazole structure with the target compound “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide”. Analyzing the impact of various substituents on the pyrazole ring in these derivatives could offer insights into modifying the target compound for improved or altered biological activity. [] ()

Properties

CAS Number

2034340-35-5

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide

IUPAC Name

5-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide

Molecular Formula

C15H13BrN4OS

Molecular Weight

377.26

InChI

InChI=1S/C15H13BrN4OS/c16-13-6-12(7-17-8-13)15(21)18-9-14(11-2-5-22-10-11)20-4-1-3-19-20/h1-8,10,14H,9H2,(H,18,21)

InChI Key

IDVISCKDKMUKAY-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.